molecular formula C13H9BrN2O2S B2797364 4-bromo-N-(2-cyanophenyl)benzenesulfonamide CAS No. 393128-93-3

4-bromo-N-(2-cyanophenyl)benzenesulfonamide

Cat. No.: B2797364
CAS No.: 393128-93-3
M. Wt: 337.19
InChI Key: DRUDOPHVPJKXJT-UHFFFAOYSA-N
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Description

4-bromo-N-(2-cyanophenyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₃H₉BrN₂O₂S. It is characterized by the presence of a bromine atom, a cyanophenyl group, and a benzenesulfonamide moiety.

Mechanism of Action

Target of Action

The primary target of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide, also known as 2-{[(4-bromophenyl)sulfonyl]amino}benzenecarbonitrile, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia, where it helps maintain pH balance by facilitating the conversion of carbon dioxide to bicarbonate and protons .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reaction . This inhibition disrupts the tumor cell’s ability to manage pH in hypoxic conditions, which can lead to a decrease in tumor cell survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway in tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating tumor cell survival in hypoxic conditions . By inhibiting CA IX, the compound disrupts this pathway, potentially leading to an unfavorable environment for tumor cell survival .

Result of Action

The inhibition of CA IX by this compound can lead to a decrease in tumor cell survival and proliferation . This is due to the disruption of the carbon dioxide hydration pathway, which is crucial for maintaining intracellular pH and facilitating tumor cell survival in hypoxic conditions .

Action Environment

The action of this compound is influenced by the tumor microenvironment . Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be particularly high in hypoxic tumors due to the high expression of its target . .

Preparation Methods

The synthesis of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-bromo-N-(2-cyanophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-bromo-N-(2-cyanophenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    4-chloro-N-(2-cyanophenyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    4-fluoro-N-(2-cyanophenyl)benzenesulfonamide: Contains a fluorine atom instead of bromine.

    4-iodo-N-(2-cyanophenyl)benzenesulfonamide: Contains an iodine atom instead of bromine.

Biological Activity

4-Bromo-N-(2-cyanophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity involves examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H9BrN2O2S
  • Molecular Weight : 325.19 g/mol
  • CAS Number : 393128-93-3

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be crucial for the survival and proliferation of pathogenic organisms.
  • Protein Binding : Studies indicate that the compound interacts with serum proteins, affecting its pharmacokinetics and therapeutic efficacy. For instance, the binding affinity to human serum albumin (HSA) suggests a moderate to strong interaction, which may enhance its bioavailability .

Antimicrobial Activity

Recent studies highlight the compound's effectiveness against various microbial strains:

  • Antibacterial Activity : In vitro tests have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range as follows:
    • Staphylococcus aureus: MIC = 5.64 to 77.38 µM
    • Escherichia coli: MIC = 2.33 to 156.47 µM
    • Pseudomonas aeruginosa: MIC = 13.40 to 137.43 µM
  • Antifungal Activity : The compound also shows antifungal effects, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various benzenesulfonamides, including the target compound. Results indicated that it outperformed several reference antibiotics against multidrug-resistant strains of Mycobacterium abscessus .
  • Pharmacokinetic Studies :
    • Research focusing on the pharmacokinetic profile revealed that while the compound does not exhibit mutagenicity, there are concerns regarding hepatotoxicity and interactions with cytochrome P450 enzymes, which could affect drug metabolism .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationship have shown that modifications on the phenyl ring significantly influence antibacterial potency. The presence of electron-withdrawing groups enhances activity against specific bacterial strains .

Data Summary Table

Biological ActivityMIC Range (µM)Target Organisms
Antibacterial
Staphylococcus aureus5.64 - 77.38Gram-positive
Escherichia coli2.33 - 156.47Gram-negative
Pseudomonas aeruginosa13.40 - 137.43Gram-negative
Antifungal
Candida albicans16.69 - 78.23Fungal
Fusarium oxysporum56.74 - 222.31Fungal

Properties

IUPAC Name

4-bromo-N-(2-cyanophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-11-5-7-12(8-6-11)19(17,18)16-13-4-2-1-3-10(13)9-15/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUDOPHVPJKXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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